

CAS number for Methyl 6-oxospiro[3.3]heptane-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B1398725

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An In-Depth Technical Guide to **Methyl 6-oxospiro[3.3]heptane-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane core serves as a valuable bioisostere for commonly used carbocyclic and heterocyclic moieties, offering a pathway to novel chemical space with potentially improved physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic analysis, and a discussion of its strategic applications, particularly as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in drug design.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

In the quest for novel therapeutics, the exploration of new chemical space is paramount. Traditional drug discovery has often relied on aromatic and saturated six-membered rings like benzene and piperidine. While effective, these scaffolds can present challenges related to metabolic stability, solubility, and synthetic tractability. Spirocyclic systems, particularly strained

scaffolds like spiro[3.3]heptane, have emerged as powerful tools for overcoming these limitations.

The spiro[3.3]heptane framework offers a unique combination of structural rigidity and three-dimensionality.^{[1][2]} This rigidity can improve binding affinity to biological targets by reducing the entropic penalty upon binding. Furthermore, its non-planar structure provides precise exit vectors for substituents, allowing for fine-tuned exploration of protein binding pockets.^[1] Azaspiro[3.3]heptanes, for instance, have been successfully employed as bioisosteres of piperidine and morpholine, leading to compounds with enhanced properties that have advanced into clinical trials.^{[3][4]} **Methyl 6-oxospiro[3.3]heptane-2-carboxylate** is a key intermediate that provides access to this valuable scaffold, featuring two distinct functional handles for subsequent chemical elaboration.

Physicochemical and Structural Properties

Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a colorless to yellow liquid at room temperature.^[5] Its core structure consists of two cyclobutane rings fused at a central quaternary carbon. The presence of both a methyl ester and a ketone provides orthogonal points for chemical modification.

Table 1: Key Physicochemical Properties

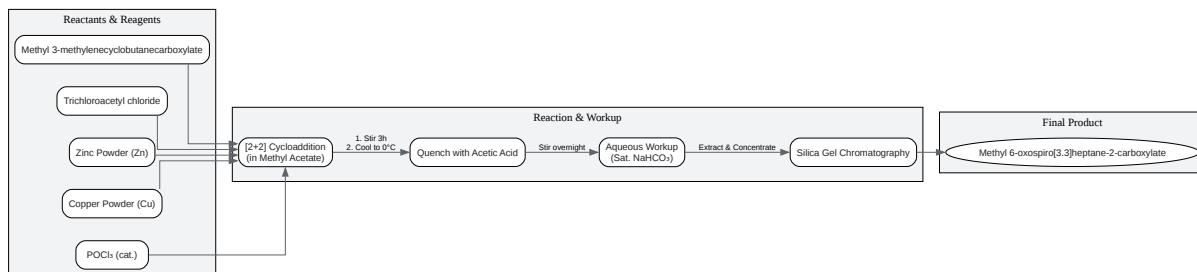
Property	Value	Source(s)
CAS Number	1138480-98-4	[5] [6] [7] [8]
Molecular Formula	C ₉ H ₁₂ O ₃	[6] [9]
Molecular Weight	168.19 g/mol	[6] [8] [9]
Physical Form	Liquid	[6]
IUPAC Name	methyl 6-oxospiro[3.3]heptane-2-carboxylate	
InChI Key	KPVYGLFWUGNOJ-UHFFFAOYSA-N	[5] [6]
Boiling Point	259.9 ± 40.0 °C (Predicted)	[10]
Density	1.18 ± 0.1 g/cm ³ (Predicted)	[10]
Storage	2-8°C, Sealed in dry conditions	[5]

Synthesis and Mechanistic Considerations

The synthesis of **Methyl 6-oxospiro[3.3]heptane-2-carboxylate** can be achieved via a [2+2] cycloaddition reaction. A detailed protocol derived from established methods is presented below.[\[7\]](#)

Synthetic Workflow

The overall transformation involves the reaction of methyl 3-methylenecyclobutanecarboxylate with a ketene equivalent generated in situ.

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Caption: Synthetic workflow for **Methyl 6-oxospiro[3.3]heptane-2-carboxylate**.

Detailed Experimental Protocol

- Reaction Setup: To a solution of methyl 3-methylenecyclobutane carboxylate in methyl acetate (45 mL), add copper powder (2.77 g, 43.6 mmol) and zinc powder (5.70 g, 87 mmol).
[\[7\]](#)
- Reagent Addition: Prepare a solution of trichloroacetyl chloride (4.86 mL, 43.6 mmol) and phosphorus oxychloride (0.37 mL, 4.0 mmol) in methyl acetate (45 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours at room temperature.[\[7\]](#) The use of trichloroacetyl chloride with zinc-copper couple is a classic method for generating dichloroketene, which undergoes cycloaddition. Phosphorus oxychloride likely acts as a Lewis acid catalyst.

- Reaction Monitoring: Stir the reaction for 3 hours after the addition is complete. The progress can be monitored by TLC or GC-MS.
- Reductive Quench: Cool the mixture to 0°C and add an additional portion of zinc powder (5.70 g, 87 mmol).[7] Then, add acetic acid (22.7 mL, 400 mmol) dropwise, ensuring the internal temperature remains below 7°C.[7] This step is crucial for the reductive removal of the chlorine atoms from the cyclobutanone intermediate formed after the cycloaddition.
- Workup: Allow the reaction to warm to room temperature and stir overnight. Filter the mixture through a pad of Celite®, rinsing with ethyl acetate.[7]
- Extraction: Carefully wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 200 mL). Caution: Gas evolution (CO₂) will occur.[7] Extract the aqueous layer with a 1:1 mixture of ethyl acetate and diethyl ether (2 x 100 mL).
- Purification: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., 0-50% ethyl acetate in hexanes gradient) to yield the title compound as a yellow oil (reported yield: 61%).[7]

Spectroscopic Characterization

Structural confirmation is critical for any synthetic compound. The following data are characteristic of **Methyl 6-oxospiro[3.3]heptane-2-carboxylate**.

- ¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H, -OCH₃), 3.09-3.22 (m, 3H), 3.00-3.09 (m, 2H), 2.50-2.61 (m, 2H), 2.38-2.48 (m, 2H).[7]
 - Interpretation: The singlet at 3.68 ppm corresponds to the methyl ester protons. The complex multiplets between 2.38 and 3.22 ppm are characteristic of the highly coupled protons on the two cyclobutane rings. The integration confirms the presence of 9 aliphatic protons in addition to the methyl group.
- ¹³C NMR (Predicted): Key signals would be expected for the ketone carbonyl (~208-215 ppm), the ester carbonyl (~173-175 ppm), the spirocyclic carbon, the methoxy carbon (~52 ppm), and several aliphatic carbons in the 30-50 ppm range.

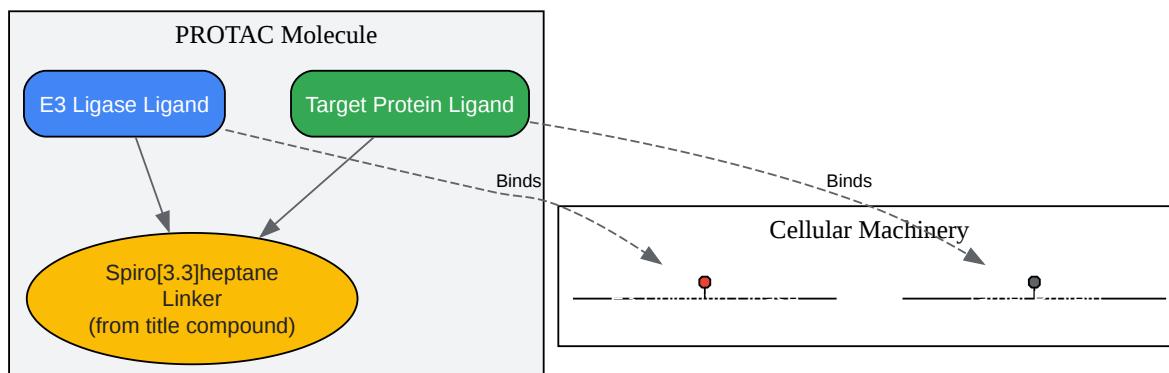
- Mass Spectrometry (MS): The expected molecular ion peak $[M]^+$ would be at $m/z = 168.08$. Common fragmentation patterns would involve the loss of the methoxy group ($-OCH_3$) or the carboxylate group ($-COOCH_3$).

Applications in Drug Discovery and Synthesis

The unique structure of **Methyl 6-oxospiro[3.3]heptane-2-carboxylate** makes it a valuable intermediate for several applications.

PROTAC Linker Synthesis

The compound is explicitly marketed as a PROTAC linker.^[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for achieving the correct orientation and distance between the two ligands. The spiro[3.3]heptane core provides a rigid, well-defined linker that can improve the efficacy and selectivity of the resulting PROTAC. The ester and ketone functionalities allow for differential derivatization to attach the target-binding and E3-binding ligands.



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Caption: Role of the spiro[3.3]heptane scaffold as a rigid linker in a PROTAC.

Bioisosteric Replacement and Scaffold Hopping

The spiro[3.3]heptane motif is a validated bioisostere for cyclohexane and other six-membered rings.[\[1\]](#) Replacing a traditional ring system with this scaffold can lead to:

- Improved Physicochemical Properties: Increased aqueous solubility and metabolic stability.
- Novelty and IP Position: Access to new, patentable chemical matter.
- Enhanced Selectivity: The rigid conformation can favor binding to a specific target over off-targets.

The ketone in **Methyl 6-oxospiro[3.3]heptane-2-carboxylate** can be further manipulated, for example, through reduction to an alcohol, reductive amination to introduce an amine, or deoxofluorination to install gem-difluoro groups, significantly expanding the accessible chemical diversity.[\[12\]](#)

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[5\]](#)[\[8\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

Methyl 6-oxospiro[3.3]heptane-2-carboxylate is more than a simple chemical intermediate; it is a gateway to a class of scaffolds that are increasingly important in modern drug discovery. Its synthesis is well-documented, and its bifunctional nature provides the versatility needed for complex molecular construction. For researchers and drug development professionals, this compound represents a valuable tool for scaffold hopping, accessing novel chemical space,

and developing next-generation therapeutics like PROTACs. Its strategic use can lead to molecules with improved drug-like properties and stronger intellectual property positions.

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